Cholesteryl-phosphorylethanolamine
Description
Cholesteryl-phosphorylethanolamine (CPE) is a hybrid lipid molecule comprising a cholesterol moiety linked to phosphorylethanolamine. Phosphorylethanolamine itself is a polar head group with the formula C₂H₈NO₄P (molecular weight: 141.0630) . In CPE, this group is esterified to cholesterol, likely forming a cholesteryl ester derivative with a phosphoethanolamine linkage. Such a structure combines the hydrophobic properties of cholesterol with the hydrophilic nature of phosphorylethanolamine, suggesting roles in membrane dynamics or lipid signaling. However, its biosynthesis pathway remains unclear; it may parallel phosphatidylethanolamine (PE) synthesis via the Kennedy pathway or involve cholesterol esterification enzymes .
Properties
IUPAC Name |
2-aminoethyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52NO4P/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(34-35(31,32)33-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27H,6-8,10-19,30H2,1-5H3,(H,31,32)/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKBFKYOIESKA-AXYOXNHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCCN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)OCCN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cholesterol Functionalization
Cholesterol’s C3 hydroxyl group is the primary site for chemical modification. In one approach, cholesterol is converted to cholesteryl chloroformate through reaction with phosgene or its derivatives. Alternatively, cholesteryl hemisuccinate is synthesized by esterification with succinic anhydride, providing a carboxylate group for subsequent coupling. These intermediates enable conjugation with phosphorylethanolamine via ester or carbamate linkages.
Phosphoryl Chloride-Mediated Reactions
A patent by CN101974029B describes a generalized method for phosphorylethanolamine synthesis using phosphorus oxychloride (POCl₃). Adapting this to CPE, cholesteryl hemisuccinate reacts with POCl₃ in anhydrous tetrahydrofuran (THF) at 0°C to form a phosphoryl chloride intermediate. Subsequent reaction with ethanolamine in the presence of triethylamine yields CPE after deprotection (Figure 1). This method achieves moderate yields (40–60%) but requires rigorous moisture control to prevent hydrolysis.
Solid-Phase Synthesis
Recent advances utilize resin-bound ethanolamine to streamline purification. Cholesteryl chloroformate is coupled to Fmoc-protected ethanolamine on Wang resin, followed by phosphorylation using di-tert-butyl dicarbonate (Boc₂O) and deprotection with trifluoroacetic acid (TFA). This approach improves yield (70–75%) and purity but demands specialized equipment.
Click Chemistry for Modular Assembly
Azide-Alkyne Cycloaddition
A 2021 study demonstrated cholesterol-pegylated conjugates using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For CPE synthesis, cholesteryl 4-pentynoate (24) reacts with azide-functionalized phosphorylethanolamine (VI) in the presence of Cu(I) to form a triazole-linked product (III). Catalytic hydrogenation then reduces residual azides to amines, yielding CPE with >90% purity (Table 1).
Table 1: Click Chemistry Optimization Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF/H₂O (3:1) | |
| Catalyst | CuI (5 mol%) | |
| Temperature | 25°C | |
| Reaction Time | 12 h | |
| Yield | 85% |
Challenges and Mitigation Strategies
Steric Hindrance
Cholesterol’s bulky tetracyclic structure impedes phosphorylation at the C3 position. Using bulk-tolerant catalysts like palladium on carbon (Pd/C) or Raney nickel improves reaction efficiency. For example, hydrogenation of azide intermediates in CPE synthesis achieves 95% conversion when Pd/C (10 wt%) is employed.
Hydrolysis Sensitivity
Phosphorylated intermediates are prone to hydrolysis. Anhydrous solvents (e.g., THF, dichloromethane) and inert atmospheres (N₂ or Ar) are critical during synthesis. Post-reaction, rapid lyophilization or vacuum drying preserves product integrity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR of CPE exhibits characteristic signals:
Chemical Reactions Analysis
Types of Reactions
Cholesteryl-phosphorylethanolamine can undergo various chemical reactions, including:
Oxidation: The cholesteryl group can be oxidized to form cholesteryl esters.
Reduction: Reduction reactions can convert the cholesteryl group to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Cholesteryl esters.
Reduction: Cholesteryl alcohols.
Substitution: Various substituted phospholipids.
Scientific Research Applications
Drug Delivery Systems
Chol-PE in Liposomal Formulations
Liposomal drug delivery systems have gained attention for their ability to enhance the bioavailability and therapeutic efficacy of drugs. Chol-PE is often utilized in the formulation of cationic liposomes, which improve cellular uptake and stability.
- Cationic Liposomes : Recent studies have demonstrated that incorporating Chol-PE into cationic liposomes significantly enhances their stability in biological fluids while promoting effective cellular uptake. This modification is particularly beneficial for delivering therapeutic agents to target tissues, such as in the treatment of bladder disorders .
| Study | Findings |
|---|---|
| Silva et al. (2018) | Chol-PE-modified liposomes showed improved stability and cellular uptake in vitro. |
| Tran et al. (2014) | Doxorubicin-loaded Chol-PE liposomes exhibited enhanced therapeutic efficacy in tumor-bearing mice. |
Gene Therapy
Chol-PE as a Vector for Gene Delivery
Chol-PE has been explored as a component of non-viral gene delivery systems due to its ability to form stable complexes with nucleic acids.
- Gene Delivery Efficiency : Research indicates that Chol-PE can enhance the transfection efficiency of plasmid DNA into various cell types. For instance, cationic liposomes containing Chol-PE have been shown to outperform traditional lipid-based transfection agents, providing a safer alternative for gene therapy applications .
| Study | Findings |
|---|---|
| Vulugundam et al. (2015) | Chol-PE-based liposomes demonstrated superior gene transfection capabilities compared to commercial alternatives like Lipofectamine 2000. |
Therapeutic Applications
Role in Cardiovascular Health
Chol-PE has been studied for its potential role in cardiovascular health, particularly in the context of atherosclerosis.
- C-Reactive Protein (CRP) Binding : Research has shown that Chol-PE can modify the binding properties of CRP, enhancing its ability to capture low-density lipoprotein (LDL) cholesterol from serum. This mechanism could potentially prevent the development of atherosclerosis by facilitating the clearance of LDL from circulation .
Case Studies and Findings
Case Study: Cationic Liposome Development
A study conducted by Škorpilová et al. synthesized a fluorescent macrostructure incorporating Chol-PE for drug delivery applications. The results indicated that these formulations not only retained biological activity but also enhanced drug distribution within cancer cells, suggesting their potential use in theranostic applications .
Case Study: CRP and Cholesterol Binding
In another significant study, it was found that PEt-complexed CRP exhibited enhanced binding to native LDL when modified with phosphoethanolamine. This interaction was crucial for capturing cholesterol from serum, highlighting a novel therapeutic approach to managing cholesterol levels and preventing cardiovascular diseases .
Mechanism of Action
Cholesteryl-phosphorylethanolamine exerts its effects by integrating into cell membranes, where it influences membrane fluidity and stability. The cholesteryl group interacts with other lipid molecules, while the phosphorylethanolamine moiety can form hydrogen bonds with proteins and other polar molecules. This dual interaction helps maintain the structural integrity of the membrane and facilitates various cellular processes .
Comparison with Similar Compounds
Comparison with CPE :
- PE is a structural phospholipid, while CPE may serve as a cholesterol transport molecule or signaling mediator.
Phosphatidylcholine (PC)
Structure : Similar to PE but with a choline head group.
Biosynthesis : Synthesized via the CDP-choline pathway or methylation of PE .
Functions :
Comparison with CPE :
- PC and CPE both contain phospho-head groups, but PC’s choline confers stronger hydrophilicity.
- Unlike PC, CPE’s cholesterol moiety may anchor it to lipid rafts, influencing cholesterol trafficking.
Phosphatidylethanol (PEth)
Structure: Formed via phospholipase D-mediated transphosphatidylation of phosphatidylcholine in the presence of ethanol . Functions:
Comparison with CPE :
- Both contain ethanolamine derivatives, but PEth retains a glycerol backbone, whereas CPE uses cholesterol.
- PEth is metabolically inert, while CPE may have active roles in lipid homeostasis.
Cholesteryl Esters (CE)
Structure : Cholesterol esterified to fatty acids (e.g., cholesteryl ester 19:0 in ).
Functions :
Comparison with CPE :
- CEs are non-polar storage lipids, while CPE’s phosphorylethanolamine group adds polarity, possibly enabling membrane interactions.
Glycerophosphorylethanolamine (GPE)
Structure: Ethanolamine linked to glycerol-3-phosphate. Functions:
Comparison with CPE :
- GPE’s therapeutic applications contrast with CPE’s hypothetical roles in membrane biology.
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. How should researchers design studies to explore Chol-PE’s immunomodulatory effects?
- Methodological Answer : Use primary immune cells (e.g., macrophages) treated with Chol-PE liposomes. Measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA and validate pathways (e.g., NF-κB activation) via western blotting. Include controls with cholesterol-only liposomes to isolate Chol-PE-specific effects .
Methodological Notes
- Data Interpretation : Always contextualize Chol-PE findings within broader lipidomics datasets (e.g., correlate with sphingomyelin or cholesterol levels) to avoid overinterpretation .
- Instrumentation : For structural studies, prioritize Fourier-transform ion cyclotron resonance (FT-ICR) MS for high-resolution lipid identification .
- Ethical Reporting : Disclose all pre-analytical variables (e.g., sample storage duration) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
